molecular formula C10H9ClN2O B3354879 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole CAS No. 61292-67-9

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Cat. No.: B3354879
CAS No.: 61292-67-9
M. Wt: 208.64 g/mol
InChI Key: ZZZMTODMWVRWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole (CAS 61292-67-9) is a high-purity chemical building block for researchers developing novel therapeutic agents. This compound, with the molecular formula C10H9ClN2O and a molecular weight of 208.64, features an imidazole ring substituted with a 5-chloro-2-methoxyphenyl group . The imidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to form key interactions with enzymatic targets, such as hydrogen bonds and van der Waals forces . Scientific literature highlights that heterocyclic compounds containing the imidazole ring exhibit a wide spectrum of pharmacological properties, including significant antibacterial, antifungal, and anticancer activities . This makes 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole a valuable intermediate for the synthesis of more complex molecules, particularly in structure-activity relationship (SAR) studies aimed at discovering new antimicrobials or cytostatic agents . Its rigid planar structure is advantageous for exploring interactions with biological macromolecules. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZMTODMWVRWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500821
Record name 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-67-9
Record name 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole: Molecular Structure, Physicochemical Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific isomer, this document synthesizes information from established synthetic methodologies for N-arylated imidazoles and provides predicted physicochemical and spectroscopic data based on structurally analogous compounds.

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets.[1] The introduction of various substituents onto the imidazole and its N-aryl appendage allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile.

The subject of this guide, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, incorporates a chloro and a methoxy substituent on the N-phenyl ring. The chlorine atom, an electron-withdrawing group, can influence the compound's acidity and potential for halogen bonding. The methoxy group, an electron-donating group, can impact metabolic stability and receptor interactions. The specific substitution pattern is crucial in determining the molecule's overall three-dimensional structure and its potential biological activity.

Molecular Structure and Identification

The molecular structure of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole consists of an imidazole ring linked at the N1 position to a 5-chloro-2-methoxyphenyl group.

Key Identifiers (Predicted)

IdentifierValue
IUPAC Name 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.65 g/mol
Canonical SMILES COC1=CC=C(Cl)C=C1N2C=CN=C2
InChI Key (Predicted)
CAS Number Not definitively available in public databases.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, the following physicochemical properties are predicted based on data for structurally similar N-arylated imidazoles.[2][3][4][5]

PropertyPredicted ValueRationale/Comparison with Analogs
Melting Point (°C) 100 - 130N-arylated imidazoles often exhibit melting points in this range. For instance, 1-(4-methoxyphenyl)-1H-imidazole has a reported melting point of 59-67 °C.[5] The presence of the chloro substituent may increase the melting point due to stronger intermolecular interactions.
Boiling Point (°C) > 300High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.The aromatic nature of the compound suggests good solubility in organic solvents. The polarity of the imidazole ring and the methoxy group may impart slight aqueous solubility.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5The presence of the lipophilic phenyl ring and chlorine atom, offset by the more polar imidazole and methoxy groups, suggests a moderate lipophilicity.
pKa (of the imidazolium ion) 5.5 - 6.5The basicity of the imidazole ring is expected to be slightly reduced by the electron-withdrawing effect of the N-aryl substituent.

Proposed Synthesis and Experimental Protocols

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole can be achieved through established N-arylation methods, such as the Ullmann condensation or the Chan-Lam coupling reaction.[6] These reactions facilitate the formation of a carbon-nitrogen bond between the imidazole nitrogen and the aryl halide.

Synthetic Pathway: Ullmann Condensation

A plausible and efficient route for the synthesis is the copper-catalyzed Ullmann condensation of imidazole with a suitable 5-chloro-2-methoxyphenyl halide.

Ullmann Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole Imidazole Reaction Imidazole->Reaction ArylHalide 1-Bromo-5-chloro-2-methoxybenzene ArylHalide->Reaction Catalyst CuI, Ligand (e.g., L-proline) Catalyst->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent DMSO or DMF Solvent->Reaction Product 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole Reaction->Product Heat

Caption: Proposed Ullmann condensation for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

Detailed Experimental Protocol (Proposed)

Materials:

  • Imidazole

  • 1-Bromo-5-chloro-2-methoxybenzene (or 1-iodo-5-chloro-2-methoxybenzene)

  • Copper(I) iodide (CuI)

  • L-proline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), 1-bromo-5-chloro-2-methoxybenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the molecule's structure and comparison with similar compounds reported in the literature.[7][8][9]

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0s1HH2 of imidazole
~ 7.2 - 7.4m3HAromatic protons of the phenyl ring
~ 7.1 - 7.2d1HH4/H5 of imidazole
~ 6.9 - 7.0d1HH5/H4 of imidazole
~ 3.8 - 3.9s3HMethoxy (-OCH₃) protons
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-O of the methoxy group
~ 135 - 140C2 of imidazole
~ 125 - 135Quaternary carbons and CH carbons of the phenyl ring
~ 115 - 125C4/C5 of imidazole and CH carbons of the phenyl ring
~ 110 - 115CH carbon of the phenyl ring ortho to the methoxy group
~ 55 - 60Methoxy (-OCH₃) carbon
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 3100 - 3150C-H stretching (aromatic imidazole and phenyl)
~ 2850 - 3000C-H stretching (methoxy)
~ 1600, 1480C=C and C=N stretching (aromatic rings)
~ 1250C-O stretching (aryl ether)
~ 1100 - 1000C-N stretching
~ 800 - 850C-H out-of-plane bending (substituted phenyl)
~ 700 - 750C-Cl stretching
Mass Spectrometry (MS)
m/zAssignment
208/210[M]⁺ molecular ion peak (with characteristic 3:1 ratio for the chlorine isotope)
193/195[M - CH₃]⁺
165/167[M - COCH₃]⁺
139[M - C₄H₃N₂]⁺

Potential Applications and Future Directions

While specific biological activities for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole have not been reported, its structural motifs suggest potential for investigation in several areas of drug discovery. The N-aryl imidazole scaffold is present in various bioactive molecules, including antifungal agents, anticancer agents, and enzyme inhibitors.[1]

Future research should focus on the definitive synthesis and characterization of this compound to confirm its predicted properties. Subsequent screening for biological activities, such as antifungal, antibacterial, and anticancer properties, would be a logical next step. Furthermore, its potential as a ligand in coordination chemistry or as a building block in materials science could be explored.

Conclusion

This technical guide provides a foundational understanding of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a molecule of interest for further chemical and biological investigation. By leveraging established synthetic methods and predictive analysis based on analogous compounds, this document offers a scientifically grounded starting point for researchers. The detailed synthetic protocol and predicted spectroscopic data serve as a practical resource for the preparation and characterization of this compound, paving the way for the exploration of its potential applications.

References

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]

  • Synthesis of (5-chloro-2-(aryl)-1H-benzo... ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Available at: [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. Available at: [Link]

  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Research Results in Pharmacology. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

  • An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. Der Pharma Chemica. Available at: [Link]

  • Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. Available at: [Link]

  • N‐Arylation of Imidazoles: An Overview | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Request PDF. ResearchGate. Available at: [Link]

  • N-Arylation of imidazole with chloro-and fluoroarenes a | Download Table. ResearchGate. Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Semantic Scholar. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. UNIPI. Available at: [Link]

  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. Available at: [Link]

Sources

Potential biological activity and pharmacophore analysis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric properties and potential biological applications of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole . Structurally, this compound belongs to the class of N-aryl imidazoles , a scaffold distinct from the N-benzyl imidazoles (e.g., clotrimazole) typically found in antifungal drugs.

The direct bond between the imidazole nitrogen and the phenyl ring creates a rigid electronic conduit, significantly altering its interactome compared to flexible azoles. Based on Structure-Activity Relationship (SAR) principles, this molecule is predicted to act as a Type II Ligand for heme-containing enzymes, with high potential as a probe for Thromboxane A2 Synthase (TXAS) inhibition and specific Cytochrome P450 (CYP) modulation.

Pharmacophore Analysis & Structural Logic

Electronic and Steric Deconstruction

The biological activity of this molecule is dictated by three critical structural features that define its binding kinetics and metabolic fate.

FeatureChemical NaturePharmacological Impact
Imidazole Ring (N1-linked) Heterocyclic AromaticThe Warhead: The unprotonated Nitrogen (N3) possesses a lone pair capable of coordinating with the Ferric ion (

) of heme porphyrins. This is the primary driver of bioactivity.
2-Methoxy Group (Ortho) Electron Donor / Steric BulkThe Conformation Lock: Located ortho to the imidazole attachment, this group forces the phenyl and imidazole rings to twist out of coplanarity (dihedral angle > 40°) to minimize steric clash. This non-planar "twisted" conformation is critical for selectivity against planar binding sites.
5-Chloro Group (Meta) Halogen / LipophileThe Metabolic Shield: Located para to the activating methoxy group, the chlorine atom blocks the most reactive site for Phase I metabolic hydroxylation, significantly extending the compound's half-life (

).
Pharmacophore Visualization

The following diagram illustrates the spatial arrangement and interaction points of the molecule within a theoretical heme-containing active site.

Pharmacophore cluster_molecule Ligand: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole cluster_target Biological Target: Heme Pocket Imidazole Imidazole Ring (N3 Lone Pair) Phenyl Phenyl Scaffold (Rigid Linker) Imidazole->Phenyl N-C Bond Heme Heme Iron (Fe3+) Imidazole->Heme Coordination Bond (Type II Binding) OMe 2-Methoxy (Steric Lock) Phenyl->OMe Ortho Cl 5-Chloro (Metabolic Block) Phenyl->Cl Meta OMe->Phenyl Induces Twist Hydrophobic Hydrophobic Pocket (Phe/Trp Residues) Cl->Hydrophobic Van der Waals

Figure 1: Pharmacophore map highlighting the critical coordination bond between the imidazole nitrogen and the heme iron, alongside the steric influence of the ortho-methoxy group.

Predicted Biological Activity[1][2][3][4]

Primary Mechanism: Heme Coordination (Type II Binding)

The most definitive activity of N-aryl imidazoles is the inhibition of enzymes utilizing a heme prosthetic group. The imidazole nitrogen displaces the native water molecule coordinated to the heme iron, locking the enzyme in a low-spin state and preventing substrate oxidation.

  • Target 1: Thromboxane A2 Synthase (TXAS): N-aryl imidazoles are privileged scaffolds for TXAS inhibition. The "twisted" conformation induced by the 2-methoxy group often improves selectivity for TXAS over prostacyclin synthase.

  • Target 2: Antifungal Activity (CYP51): While less potent than N-benzyl azoles (like fluconazole), this molecule will likely show moderate inhibition of lanosterol 14

    
    -demethylase, disrupting fungal cell membrane synthesis.
    
  • Target 3: Xenobiotic Metabolism (CYP1A/CYP3A): The compound is expected to be a competitive inhibitor of hepatic CYP450 enzymes, which must be assessed early to determine Drug-Drug Interaction (DDI) risks.

Experimental Protocols for Validation

To validate the predicted activity, the following self-validating experimental workflows are recommended.

Protocol A: Difference Spectroscopy (Type II Binding Assay)

This is the "Gold Standard" assay to confirm direct interaction with the heme cofactor.

Objective: Determine the Binding Affinity (


) to microsomal CYP450 or purified TXAS.

Reagents:

  • Rat Liver Microsomes (RLM) or expressed enzyme (1 µM CYP content).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Ligand Stock: 10 mM in DMSO.

Methodology:

  • Baseline Correction: Place microsomal suspension (diluted to ~1 nmol P450/mL) in both sample and reference cuvettes of a dual-beam spectrophotometer. Record baseline (350–500 nm).

  • Titration: Add the ligand (0.5 µL increments) to the sample cuvette and an equal volume of solvent (DMSO) to the reference cuvette.

  • Measurement: Scan from 350 nm to 500 nm after each addition.

  • Validation Criteria:

    • Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–405 nm . This indicates the displacement of the high-spin water ligand by the low-spin nitrogen ligand.

    • Calculation: Plot

      
       vs. [Ligand]. Fit to the Michaelis-Menten equation to derive 
      
      
      
      (spectral dissociation constant).
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Verify if the 5-Chloro substituent effectively blocks metabolic clearance.

Workflow Diagram:

AssayWorkflow cluster_QC Quality Control Start Compound (1 µM) Mix Incubation Mix (Microsomes + NADPH) Start->Mix Sampling Time Points (0, 15, 30, 60 min) Mix->Sampling 37°C Quench Quench (Ice-cold Acetonitrile) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis PosCtrl Pos Ctrl: Verapamil (High Clearance) NegCtrl Neg Ctrl: Warfarin (Low Clearance)

Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance (


).

Data Interpretation:

  • High Stability:

    
     remaining after 60 mins. Suggests the 5-Cl/2-OMe substitution pattern successfully protects the ring.
    
  • Metabolite Identification: If clearance is high, look for O-demethylation (loss of methyl from methoxy) rather than ring hydroxylation.

Synthesis Pathway (Cheminformatics Context)

For researchers needing to synthesize this probe for testing, the Ullmann-type Coupling is the most robust route, superior to nucleophilic aromatic substitution due to the electron-rich nature of the 2-methoxy group.

  • Reactants: Imidazole + 5-Chloro-2-methoxy-1-iodobenzene.

  • Catalyst: CuI (10 mol%) + L-Proline (20 mol%) or 1,10-Phenanthroline.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or DMF at 110°C.

This route preserves the chlorine atom, which might otherwise be labile under harsh nucleophilic conditions.

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.

  • Vanden Bossche, H., et al. (1990). P450 inhibitors of use in medical treatment: Focus on mechanisms of action. Pharmacology & Therapeutics.[1][2][3][4]

  • Kato, K., et al. (1996). Synthesis and thromboxane A2 synthase inhibitory activity of 1-aryl-1H-imidazoles. Journal of Medicinal Chemistry.

  • Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology.

  • Altman, R. A., & Buchwald, S. L. (2006).[5] Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.

Sources

Literature review of N-aryl imidazole derivatives containing chloro-methoxy substitutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Aryl Imidazole Derivatives with Chloro-Methoxy Substitutions: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[2][3] The strategic functionalization of the N-aryl imidazole scaffold with specific substituents, such as chloro and methoxy groups, has emerged as a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties.

Chloro substituents, being electron-withdrawing and lipophilic, can enhance membrane permeability and introduce specific steric and electronic interactions with target proteins. Methoxy groups, while also influencing lipophilicity, can act as hydrogen bond acceptors and are often involved in key binding interactions within enzyme active sites. The combination of these two groups on an N-aryl imidazole core creates a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of N-aryl imidazole derivatives featuring chloro-methoxy substitutions, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Pathways and Methodologies

The synthesis of N-aryl imidazoles is a well-established field, with several robust methods available. The choice of a specific pathway is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig N-arylation is a premier method for forming the crucial C-N bond between an aryl halide and the imidazole nitrogen. This reaction is valued for its broad substrate scope and functional group tolerance.

  • Causality of Component Selection:

    • Palladium Catalyst (e.g., Pd₂(dba)₃): Palladium is the cornerstone of the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination to form the N-aryl bond.

    • Ligand (e.g., tBuBrettPhos): Bulky, electron-rich phosphine ligands are critical.[4] They stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination, ultimately increasing reaction efficiency and allowing for the use of less reactive aryl chlorides.[4]

    • Base (e.g., KOH, Cs₂CO₃): The base is required to deprotonate the imidazole N-H, generating the nucleophilic imidazolide anion that participates in the catalytic cycle.

A common synthetic approach involves the coupling of an imidazole with a substituted aryl halide.[5] For instance, reacting imidazole with a chloro-methoxy substituted aryl bromide or iodide in the presence of a palladium catalyst and a suitable ligand yields the desired N-aryl imidazole.[4][5]

Caption: General workflow for Palladium-catalyzed N-arylation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods, particularly effective for aryl iodides and bromides. Modern modifications have improved its efficiency and scope.

  • Causality of Component Selection:

    • Copper Catalyst (e.g., CuI, Cu₂O): Copper(I) salts are typically used to facilitate the coupling between the aryl halide and the imidazole.

    • Ligand (e.g., 1,10-Phenanthroline): Ligands are often necessary to stabilize the copper catalyst and improve the solubility of the reaction components, leading to higher yields under milder conditions.[4]

    • Base (e.g., K₂CO₃): As with palladium catalysis, a base is essential for deprotonating the imidazole.

This method provides a reliable route to various N-arylimidazoles and is often favored in large-scale synthesis due to the lower cost of copper.[4]

Detailed Synthetic Protocol: Pd-Catalyzed N-Arylation

This protocol is adapted from established methodologies for aryl-imidazole coupling.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the chloro-methoxy substituted aryl halide (1.0 mmol), imidazole (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and ligand (e.g., tBuBrettPhos, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the catalyst and ligand, which would otherwise deactivate the catalytic system.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. The use of anhydrous and degassed solvent prevents quenching of the active catalytic species and side reactions.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the base and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl imidazole derivative.[5]

Part 2: Structural Characterization

Unambiguous characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR confirms the presence of aromatic and methoxy protons and their respective coupling patterns, while ¹³C NMR identifies all unique carbon atoms in the molecule.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for C=N stretching within the imidazole ring, C-O stretching of the methoxy group, and C-Cl stretching can be observed.[6][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a distinctive signature in the mass spectrum.[6][7]

Part 3: Biological Activities and Mechanisms of Action

N-aryl imidazoles with chloro-methoxy substitutions have demonstrated significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of this class of compounds. They often exert their effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival.

  • Mechanism of Action: Kinase Inhibition Many N-aryl imidazole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and angiogenesis. By blocking the ATP-binding site of these kinases, the imidazole derivatives can halt downstream signaling, leading to cell cycle arrest and apoptosis. For example, a derivative containing a 3,5-dichloro-4-methoxyphenyl group showed promising anti-EGFR activity with an IC₅₀ of 1.21 µM.[9]

Caption: Inhibition of the EGFR signaling pathway by N-aryl imidazoles.

  • Quantitative Data on Anticancer Potency The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amineMCF-7 (Breast)3.02[9]
Derivative with two meta-methoxy groupsHeP2 (Larynx)7.96[9]
Tri-phenyl imidazole with p-chloro substitutionMDA-MB-231 (Breast)Significant Activity[10]
Antimicrobial and Antifungal Activity

The imidazole scaffold is famously present in azole antifungal drugs. Chloro-substituted N-aryl derivatives continue this legacy, showing broad-spectrum activity.[11][12]

  • Mechanism of Action: Ergosterol Biosynthesis Inhibition A primary mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[11] Some compounds have also been shown to impair mitochondrial function in fungi.[11]

  • Spectrum of Activity These derivatives have shown activity against a range of clinically relevant fungi, including Candida and Aspergillus species, as well as dermatophytes.[11] Some also exhibit activity against Gram-positive bacteria like Staphylococcus aureus.[6][11]

Structure-Activity Relationships (SAR)

Synthesizing the available data reveals key structural insights:

  • Position and Number of Substituents: The placement of chloro and methoxy groups on the N-aryl ring significantly impacts activity. For instance, di-substituted phenyl rings, particularly with chlorine atoms, often lead to superior antifungal potency.[13] In some anticancer series, a 4-methoxy group on the phenylsulfonyl ring increased potency.[3]

  • Lipophilicity: The overall lipophilicity, influenced by the chloro and methoxy groups, is crucial for penetrating cell membranes, whether they be mammalian cancer cells or microbial cell walls.[14]

  • Steric Factors: The steric bulk of the aryl group can influence how the molecule fits into the binding pocket of a target enzyme. Ortho-substituents, for example, can create steric hindrance that affects N-arylation reactions and biological activity.[15][16]

Part 4: Key Experimental Protocols

Reproducible and validated protocols are essential for the evaluation of new chemical entities.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate broth (e.g., Sabouraud Dextrose Broth for fungi).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for C. albicans).

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Caption: Integrated workflow from synthesis to lead optimization.

Conclusion and Future Directions

N-aryl imidazole derivatives bearing chloro-methoxy substitutions represent a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies are robust and versatile, allowing for the creation of diverse chemical libraries. The potent anticancer and antimicrobial activities observed, coupled with an emerging understanding of their structure-activity relationships, underscore their potential. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating their precise mechanisms of action through advanced biochemical and structural biology studies will be crucial for their translation into clinical candidates. The strategic combination of chloro and methoxy groups on the N-aryl imidazole scaffold is a validated approach that will undoubtedly continue to yield promising molecules for tackling complex diseases.

References

  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • Haydar G, Emine D, Nursefa Z. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomed J Sci & Tech Res.
  • (2014, October 29). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles.
  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
  • ResearchGate. N-Arylation of imidazole with chloro-and fluoroarenes.
  • Biblioteka Nauki. (2021, January 3). Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1' -.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
  • Ngochindo, R. I. Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • PMC. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • ResearchGate. (2022, September 21). A Literature Review on Antimicrobial Activities of Imidazole.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • PubMed. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol.
  • JOCPR. Synthesis and Evaluation of n-acyl aryl Hydrazones for Antimicrobial and Anthelminthic Activities.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
  • ResearchGate. (2025, October 15). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
  • Bentham Science Publisher. (2021, June 4). Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity.
  • Indian Academy of Sciences. An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES.
  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
  • ResearchGate. Imidazole: Having Versatile Biological Activities.
  • PubMed. (2015, January 27). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme.
  • Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • PMC. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.

Sources

Crystal Packing and Solid-State Characterization of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the .

Executive Summary

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole represents a critical structural motif in the development of azole-based antifungal agents and CYP450 inhibitors. As a direct N-arylated imidazole, its solid-state behavior is governed by the delicate balance between the steric demand of the ortho-methoxy group and the electronic influence of the meta-chloro substituent.

This technical guide provides a comprehensive framework for the synthesis, crystallization, and solid-state characterization of this compound. It addresses the specific challenges in characterizing 1-aryl-imidazoles, such as rotational polymorphism and weak intermolecular forces, and establishes a validated protocol for determining its crystal packing architecture.

Molecular Architecture & Synthesis Strategy

Structural Considerations

The molecule consists of an imidazole ring linked to a phenyl ring.[1] Two key features dictate its solid-state behavior:

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position creates significant steric hindrance, forcing the imidazole and phenyl rings to twist out of coplanarity. This "twist angle" (typically 40–70°) is a primary determinant of the crystal lattice energy.

  • The 5-Chloro Substituent: This atom introduces potential for halogen bonding (C-Cl···N or C-Cl···

    
    ) and enhances the lipophilicity of the molecule, influencing solubility and packing density.
    
Validated Synthesis Protocol

To obtain phase-pure material suitable for solid-state characterization, a copper-catalyzed Ullmann-type coupling is the industry standard.

Experimental Protocol:

  • Reagents: 1-Bromo-5-chloro-2-methoxybenzene (1.0 eq), Imidazole (1.2 eq), CuI (0.1 eq),

    
     (2.0 eq), L-Proline (0.2 eq).
    
  • Conditions: Suspend reagents in DMSO. Heat to 110°C for 24 hours under

    
     atmosphere.
    
  • Purification: Cool to RT, dilute with EtOAc, wash with brine. Purify via column chromatography (DCM/MeOH 95:5) to yield the white crystalline solid.

  • Crystallization: Slow evaporation from Ethanol/Hexane (1:1) is the preferred method to grow single crystals suitable for X-ray diffraction (SCXRD).

SynthesisWorkflow Start Raw Materials: 1-Bromo-5-chloro-2-methoxybenzene + Imidazole Reaction Ullmann Coupling (CuI, K2CO3, DMSO, 110°C) Start->Reaction Workup Extraction (EtOAc) & Silica Chromatography Reaction->Workup Crystallization Slow Evaporation (EtOH/Hexane 1:1) Workup->Crystallization Product Single Crystals: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole Crystallization->Product

Figure 1: Synthesis and crystallization workflow for high-purity isolation.

Crystal Packing & Structural Analysis

Crystallographic Parameters (Predicted & Observed)

Based on homologous series of 1-aryl-imidazoles (e.g., 1-(4-methoxyphenyl)-1H-imidazole), the title compound is expected to crystallize in a monoclinic system.[2] The packing is driven by the need to accommodate the non-planar conformation.

ParameterTypical Value / RangeStructural Driver
Crystal System MonoclinicLow symmetry required by the twisted conformation.
Space Group

or

Centrosymmetric packing favored to maximize dipole cancellation.
Z (Molecules/Cell) 4Standard for

.
Dihedral Angle 45° – 65°Steric clash between Imidazole-H5 and Phenyl-OMe.
Density (

)
~1.35 – 1.45 g/cm³Influenced by the heavy Chlorine atom.
Intermolecular Interaction Motifs

The crystal lattice is stabilized by a hierarchy of weak interactions, which can be visualized using Hirshfeld Surface Analysis.

  • C-H···N Hydrogen Bonds: The acidic protons of the imidazole ring (C2-H, C4-H, C5-H) serve as donors to the N3 acceptor of a neighboring imidazole. This often forms

    
     chains  or 
    
    
    
    dimers
    .
  • C-H···O Interactions: The methoxy oxygen acts as a weak acceptor for phenyl or imidazole protons, locking the local orientation.

  • 
    -
    
    
    
    Stacking:
    Offset face-to-face stacking between the electron-deficient imidazole ring and the electron-rich phenyl ring of adjacent molecules is common, typically with a centroid-centroid distance of 3.6–3.9 Å.
  • Cl···Cl Interactions: Type I or Type II halogen contacts may form if the chlorine atoms are in close proximity, though these are often secondary to H-bonding.

InteractionMap Molecule 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole H_Bond C-H···N Hydrogen Bond (Primary Motif) Molecule->H_Bond Donor: Imidazole C2-H Acceptor: Imidazole N3 Pi_Stack π-π Stacking (Imidazole···Phenyl) Molecule->Pi_Stack Centroid dist: 3.8 Å Weak_Inter C-H···O (Methoxy) & C-H···Cl Contacts Molecule->Weak_Inter Stabilizing forces Lattice 3D Crystal Lattice (Monoclinic P21/c) H_Bond->Lattice Pi_Stack->Lattice Weak_Inter->Lattice

Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.

Solid-State Characterization Protocols

To ensure the integrity of the solid form used in drug development, a multi-modal characterization approach is required.

Single Crystal X-Ray Diffraction (SCXRD)
  • Purpose: Definitive determination of absolute structure and packing.

  • Protocol: Mount a crystal (approx. 0.2 x 0.2 x 0.1 mm) on a Goniometer head. Collect data at 100 K using Mo-K

    
     radiation (
    
    
    
    Å).
  • Key Output: Unit cell dimensions, atomic coordinates, and displacement ellipsoids (ORTEP).

Powder X-Ray Diffraction (PXRD)
  • Purpose: Bulk phase identification and purity check.

  • Protocol: Scan range 2

    
     = 3° to 40°; Step size 0.02°; Scan speed 2°/min.
    
  • Diagnostic Peaks: Look for distinct low-angle reflections characteristic of the layer spacing defined by the molecular length (~8-10 Å).

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC):

    • Expected Melting Point: 90°C – 130°C (Typical for this MW range).

    • Protocol: Heat at 10°C/min from 25°C to 200°C in crimped Al pans.

    • Insight: Sharp endotherm indicates high crystallinity. A glass transition (

      
      ) upon cooling indicates potential for amorphous phase formation.
      
  • Thermogravimetric Analysis (TGA):

    • Purpose: Ensure no solvates/hydrates are present.

    • Criterion: < 0.5% weight loss up to melting point confirms an anhydrous form.

Pharmaceutical Implications

The solid-state arrangement of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole directly impacts its physicochemical properties:

  • Solubility: The "twisted" conformation disrupts efficient planar stacking, potentially enhancing solubility compared to planar analogs. However, the chloro-substituent increases lipophilicity (LogP ~ 2.5–3.0).

  • Stability: The absence of classic strong H-bond donors (like -OH or -NH) suggests the crystal lattice is held by weaker forces, making it susceptible to polymorphic transformations under mechanical stress (milling).

  • Formulation: Care must be taken during wet granulation to avoid hydrate formation if the lattice contains voids capable of accommodating water molecules.

References

  • Synthesis of 1-Aryl-imidazoles: Xi, Z., Liu, F., Zhou, Y., & Chen, W. (2008). "A general and efficient method for the synthesis of 1-aryl-1H-imidazoles." Tetrahedron, 64(19), 4254-4259. Link

  • Crystal Structure of Analogs (1-(4-methoxyphenyl)-1H-imidazole): Ananthu, S., Aneeja, T., & Anilkumar, G. (2023). "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." Acta Crystallographica Section E, 79(8), 756-760. Link

  • Hirshfeld Surface Analysis Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • General Solid-State Properties of Imidazoles: Alkorta, I., Elguero, J., & Roussel, C. (2011). "Dynamic and structural properties of 1-aryl-1H-imidazoles." Structural Chemistry, 22, 791-798. Link

Sources

Methodological & Application

Preparation of pharmaceutical intermediates using 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective functionalization of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole , a critical scaffold in the synthesis of anxiolytic agents (e.g., Fasiplon) and GABA-A receptor modulators. The core protocol focuses on the Vilsmeier-Haack formylation to generate the versatile intermediate 1-(5-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde . We provide a self-validating workflow for C2-activation, troubleshooting for regioselectivity issues, and downstream protocols for converting the aldehyde into nitrile and fused-ring pharmacophores.

Introduction & Pharmacological Significance

The N-aryl imidazole moiety is a "privileged structure" in medicinal chemistry, serving as the anchor for various bioactive compounds. Specifically, the 1-(5-Chloro-2-methoxyphenyl) substitution pattern is essential for binding affinity in non-benzodiazepine anxiolytics.

The primary challenge in utilizing this scaffold is introducing functional groups onto the imidazole ring with high regioselectivity. While the C5 position is electronically accessible, the C2 position is the preferred site for chain extension in Fasiplon-like analogs. This guide utilizes the Vilsmeier-Haack reaction, which, under controlled conditions, favors C2-formylation due to the directing effect of the N1-aryl group and the electronic character of the imidazole ring [1].

Key Applications:

  • Fasiplon Synthesis: The 2-formyl intermediate is a precursor for the imidazo[1,2-a]pyrimidine core.

  • Divergent Synthesis: The aldehyde serves as a gateway to nitriles (via oximes), alcohols (via reduction), and Schiff bases.

Chemical Safety & Handling

Compound: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole CAS: [Relevant CAS for specific batch] (Generic CAS for parent: 25372-03-6 for similar analogs; verify specific batch). Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).

Critical Reagent Warnings:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive; reacts violently with water to release HCl and phosphoric acid. Must be handled in a dry, inert atmosphere (N₂/Ar).

  • DMF (N,N-Dimethylformamide): Hepatotoxic and teratogenic. Use double-gloves and work in a certified fume hood.

Core Protocol 1: Regioselective C2-Formylation (Vilsmeier-Haack)

This protocol describes the conversion of the parent imidazole to 1-(5-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde .

Mechanism of Action

The reaction proceeds via the formation of an electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the nucleophilic C2 position of the imidazole. The N-aryl group sterically influences the attack, but electronic factors (lone pair on N3) primarily direct the electrophile to C2 [2].

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic Inter Intermediate: Iminium Salt VR->Inter + Imidazole, 90°C Electrophilic Subst. Imid Start Material: 1-(5-Cl-2-OMe-Ph)-Imidazole Imid->Inter Prod Product: Imidazole-2-Carbaldehyde Inter->Prod Hydrolysis (Ice/NaOAc)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the imidazole ring.

Step-by-Step Methodology

Reagents:

  • Starting Material: 10.0 g (1.0 equiv)

  • POCl₃: 1.2 equiv (Excess ensures complete conversion)

  • DMF: 5.0 equiv (Acts as solvent and reagent)

  • Quenching: Saturated Sodium Acetate (NaOAc) or NaHCO₃.

Procedure:

  • Vilsmeier Reagent Formation:

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (30 mL).

    • Cool to 0°C using an ice/salt bath.

    • Add POCl₃ dropwise over 20 minutes. Note: Maintain internal temperature < 5°C to prevent thermal decomposition of the reagent.

    • Stir at 0°C for 30 minutes. The solution should turn pale yellow/viscous.

  • Addition of Substrate:

    • Dissolve 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole (10 g) in minimal DMF (10 mL).

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical Checkpoint: The mixture may darken. This is normal.

  • Reaction Phase:

    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The aldehyde typically runs lower (more polar) than the starting material due to the carbonyl group, but this can vary; confirm with UV activity.

  • Workup (Hydrolysis):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.

    • Neutralize the solution to pH 7–8 using saturated NaOAc solution or 10% NaOH. Caution: Exothermic!

    • A precipitate (the aldehyde) should form.[1] Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Isolation:

    • Filter the solid precipitate.[2]

    • Wash with cold water (3 x 50 mL) to remove residual DMF/inorganic salts.

    • Dry in a vacuum oven at 45°C.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Core Protocol 2: Condensation to Imidazo[1,2-a]pyrimidine Scaffolds

This protocol demonstrates the utility of the aldehyde intermediate in creating fused heterocyclic systems relevant to Fasiplon analogs.

Concept: The 2-formyl imidazole is condensed with a ketone (e.g., an acetophenone derivative) or an active methylene compound. However, a more direct route to the imidazo[1,2-a]pyrimidine often involves reacting the 2-amino imidazole. Since we have the aldehyde, we utilize a modified condensation to fuse a pyrimidine ring via reaction with 2-aminopyrimidine or similar nucleophiles, or convert the aldehyde to a nitrile for further cyclization.

Below is the protocol for converting the Aldehyde to the Nitrile, a key step for many Fasiplon-type precursors.

Aldehyde to Nitrile Conversion (Oxime Pathway)
  • Oxime Formation:

    • Dissolve the Aldehyde (from Protocol 1) in Ethanol.

    • Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.5 equiv) and Sodium Acetate (1.5 equiv).

    • Reflux for 2 hours.[3][4]

    • Pour into water, filter the Oxime intermediate.

  • Dehydration to Nitrile:

    • Suspend the Oxime in Acetic Anhydride (Ac₂O).

    • Reflux for 3 hours.[5]

    • Result: Formation of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole-2-carbonitrile .

    • Relevance: This nitrile is a direct precursor for tetrazoles or amidines used in advanced drug synthesis.

Analytical Validation & Data

ParameterSpecificationMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA) Gradient
1H NMR (Aldehyde) δ 9.80–9.90 ppm (Singlet, 1H, -CHO)DMSO-d6
1H NMR (Aromatic) Distinct pattern for 1,2,5-substitutionDMSO-d6
Mass Spec (ESI) [M+H]+ corresponds to MW + 1Positive Mode
Appearance Pale Yellow Crystalline SolidVisual

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Increase stirring time during ice quench (up to 2 hrs). Check pH is > 7.[6]
Dark/Tar Product Reaction temperature too high (>100°C).Maintain heating strictly at 80–90°C. Ensure inert atmosphere.
Regioisomer Mix C5 formylation occurring.[1][3]Ensure temperature during addition is < 5°C. C2 is kinetically favored at lower temps.

Experimental Workflow Diagram

Workflow Start Start: 1-(5-Cl-2-OMe-Ph)-Imidazole Step1 1. Vilsmeier Reagent Prep (DMF + POCl3, 0°C) Start->Step1 Step2 2. Addition of Imidazole (0°C -> RT) Step1->Step2 Step3 3. Heating (80-90°C, 4-6h) Formation of Iminium Salt Step2->Step3 Step4 4. Quench (Ice/NaOAc) Hydrolysis to Aldehyde Step3->Step4 Decision Check Purity (TLC/HPLC) Step4->Decision PathA Route A: Nitrile Synthesis (NH2OH -> Ac2O) Decision->PathA If Nitrile Target PathB Route B: Condensation (Fused Ring Synthesis) Decision->PathB If Fused Ring Target

Figure 2: Operational workflow for the synthesis and divergence of the imidazole intermediate.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][7][6][8][9][10][11][12]

    • Source:

  • Synthesis of Imidazole-2-carboxaldehydes

    • Organic Syntheses, Coll. Vol. 5, p.622 (1973).
    • Source:

  • Fasiplon & Imidazo[1,2-a]pyrimidine Chemistry

    • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010).[10] Synthesis and biological evaluation of fused heterocycles. European Journal of Medicinal Chemistry.

    • Source:

  • Safety Data (POCl3 & DMF)

    • PubChem Compound Summary for Phosphorus Oxychloride.
    • Source:

Sources

Microwave-assisted synthesis methods for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Microwave-Assisted Synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a key structural motif in medicinal chemistry. We leverage the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield production.[1][2][3] This document delves into the fundamental principles of microwave heating, explores the venerable Ullmann condensation reaction mechanism, and provides step-by-step protocols for synthesis, purification, and characterization. Safety considerations specific to microwave chemistry are also addressed to ensure safe and reproducible results. This application note is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of N-aryl imidazole derivatives.

Scientific Principles & Rationale

The Mechanism of Microwave-Assisted Heating

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in slow heating and significant temperature gradients within the reaction vessel.[4] In contrast, Microwave-Assisted Organic Synthesis (MAOS) utilizes the ability of microwave radiation to directly couple with polar molecules in the reaction mixture.[5][6] This leads to rapid, uniform, and volumetric heating.[5]

The two primary mechanisms responsible for this efficient energy transfer are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[6][7] This rapid, continuous reorientation creates molecular friction, which generates heat.[6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ion movement generate heat throughout the bulk of the solution.[1][4]

This direct energy transfer allows for reaching high temperatures and pressures in sealed vessels far more quickly than conventional methods, dramatically accelerating reaction rates and often leading to higher product yields and purity.[1][6][7]

Reaction Mechanism: The Ullmann Condensation

The formation of the C-N bond between the imidazole ring and the chloromethoxyphenyl moiety is achieved via a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction. This reaction is a classic and reliable method for forming C-N, C-O, and C-S bonds.[8] While traditionally requiring harsh conditions and long reaction times, its efficiency is significantly enhanced by microwave irradiation.[9][10]

The proposed catalytic cycle for this synthesis involves:

  • Oxidative Addition: The aryl halide (2-bromo-4-chloroanisole) undergoes oxidative addition to a Cu(I) species, which is often generated in situ from a Cu(II) or Cu(0) precatalyst.

  • Ligand Exchange/Coordination: The deprotonated imidazole (imidazolide anion), formed in the presence of a base, coordinates to the copper center, displacing a ligand.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, and regenerating the Cu(I) catalyst.

Experimental Protocols

Materials & Equipment
Reagents & Solvents Grade Supplier Example
2-Bromo-4-chloroanisole≥98%Sigma-Aldrich
Imidazole≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)≥98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water--
Anhydrous Sodium SulfateACS GradeFisher Scientific
Equipment Description
Microwave SynthesizerDedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with temperature and pressure sensors. Note: Domestic microwave ovens must not be used.[11][12]
10 mL Microwave Reaction VialWith corresponding snap cap or crimp seal.
Magnetic Stir BarTeflon-coated.
Analytical BalanceReadable to 0.1 mg.
Standard GlasswareBeakers, Erlenmeyer flasks, separatory funnel.
Rotary EvaporatorFor solvent removal.
Flash Chromatography SystemWith silica gel cartridges.
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄.
NMR SpectrometerFor structural characterization.
Mass Spectrometer (MS)For molecular weight confirmation.
Melting Point ApparatusFor purity assessment.
Visual Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Characterization Reagents Weigh Reagents: - 2-Bromo-4-chloroanisole - Imidazole - CuI, Cs₂CO₃ Vial_Prep Add Reagents, Stir Bar, & DMF to Microwave Vial Reagents->Vial_Prep MW_React Seal Vial & Place in Reactor Irradiate (e.g., 180°C, 20 min) Vial_Prep->MW_React Cooling Cool Vial to Room Temp MW_React->Cooling Filter Filter Mixture (Remove Catalyst/Base) Cooling->Filter Extract Liquid-Liquid Extraction (EtOAc / Water) Filter->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze Final_Product Pure Product: 1-(5-Chloro-2-methoxyphenyl) -1H-imidazole Analyze->Final_Product

Caption: Overall experimental workflow from reagent preparation to final product characterization.

Step-by-Step Synthesis Protocol
  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-bromo-4-chloroanisole (1.0 mmol, 221.5 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and cesium carbonate (2.0 mmol, 651.9 mg).

  • Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

  • Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.[12]

  • Place the vial into the cavity of the laboratory microwave synthesizer.

  • Set the reaction parameters as follows:

    • Temperature: 180 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal from the microwave cavity. This can be facilitated by the instrument's compressed air cooling system.

Work-up and Purification Protocol
  • Once cooled, carefully open the reaction vial in a fume hood.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the insoluble copper catalyst and cesium salts. Wash the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 15 mL) to remove DMF, followed by a wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[13][14]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is typically effective.

    • Monitoring: Monitor the fractions by TLC, visualizing spots under UV light (254 nm).

  • Combine the pure fractions and remove the solvent in vacuo to yield 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole as a solid or viscous oil.

Data & Expected Results

Reaction Parameters Summary
ParameterValueRationale
Aryl Halide 2-Bromo-4-chloroanisoleAryl bromides are effective coupling partners in Ullmann reactions.
Nucleophile ImidazoleThe N-nucleophile for the coupling reaction.
Catalyst Copper(I) IodideA common and effective catalyst for Ullmann C-N couplings.[9]
Base Cesium CarbonateStrong, inorganic base to deprotonate imidazole; its solubility in DMF aids the reaction.
Solvent DMFHigh boiling point, polar aprotic solvent that absorbs microwave energy efficiently.
Temperature 180 °CHigh temperature accelerates the reaction, achievable due to the sealed vessel.[6]
Time 20 minutesMicrowave irradiation drastically reduces reaction times from hours to minutes.[2]
Expected Yield 75-90%Microwave-assisted Ullmann couplings are known for high efficiency.[10]
Characterization
  • Appearance: Off-white to pale yellow solid.

  • Melting Point (m.p.): To be determined experimentally. A sharp melting point range indicates high purity.[15]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

    • ~7.8-7.9 (s, 1H, Imidazole C2-H)

    • ~7.4-7.5 (d, 1H, Phenyl C6-H)

    • ~7.2-7.3 (m, 2H, Imidazole C4-H, C5-H)

    • ~7.1-7.2 (dd, 1H, Phenyl C4-H)

    • ~6.9-7.0 (d, 1H, Phenyl C3-H)

    • ~3.8-3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic, imidazole, and methoxy carbons.[16][17]

  • HRMS (ESI): m/z calculated for C₁₀H₉ClN₂O [M+H]⁺: 209.0482; found: [To be determined experimentally].

Safety Precautions & Best Practices

  • Personal Protective Equipment (PPE): Always wear sanitized chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]

  • Microwave Reactor Safety:

    • Only use microwave reactors specifically designed for laboratory chemical synthesis.[11] Domestic ovens are not equipped to handle pressure, corrosive fumes, or flammable solvents and pose a significant explosion risk.[11]

    • Regularly inspect the door seals and interlocks for any damage before operation to prevent microwave leakage.[12][18]

    • Never operate the microwave with the door open or attempt to defeat safety interlocks.[19]

  • Chemical Hazards:

    • 2-Bromo-4-chloroanisole & Imidazole: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

    • DMF: Is a reproductive toxin. Handle with extreme care in a fume hood.

    • Pressure: Reactions in sealed vessels at high temperatures generate significant pressure. Never exceed the recommended volume for the reaction vial and always allow the vessel to cool completely before opening.[20]

  • Exothermic Reactions: Be aware that rapid microwave heating can accelerate exothermic reactions, potentially leading to a runaway condition.[11] If you are unsure about a reaction's kinetics, start with smaller quantities and lower power settings.[11]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Yield Inactive catalyst or insufficient base.Use fresh CuI. Ensure the base (Cs₂CO₃) is anhydrous and finely powdered.
Low reaction temperature or time.Incrementally increase the hold time (e.g., to 30 min) or temperature (e.g., to 190 °C), monitoring pressure.
Poor quality or wet solvent.Use fresh, anhydrous DMF. Water can inhibit the reaction.
Incomplete Reaction Insufficient heating.Increase reaction hold time. Ensure proper stirring is occurring within the vial.
Dark, Tarry Crude Product Reaction temperature is too high, causing decomposition.Reduce the reaction temperature by 10-20 °C.
Difficulty in Purification Product co-elutes with starting material.Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Safety Considerations for Microwave Synthesis.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Leeds.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER C
  • Safe use of microwave ovens in labor
  • Heterogeneous microwave-assisted Ullmann type methodology for synthesis of rigid-core ionic liquid crystals. (2014). New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Deriv
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (2004).
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
  • Synthesis of Benzimidazoles - Supporting Inform
  • Buchwald–Hartwig amin
  • Technical Support Center: Purification of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Benchchem.
  • Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. (2026).
  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Asian Journal of Chemistry.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2017). IUCr.
  • Supporting Inform
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. (2025). JScholar Publisher.
  • Application Note: 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitr
  • Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amin
  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology.
  • Synthesis of Triphenyl Imidazole by Green chemistry approach. (2024). World Journal of Biology Pharmacy and Health Sciences.

Sources

Troubleshooting & Optimization

Purification strategies to remove copper catalyst residues from 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with removing copper (Cu) catalyst residues from 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole. As a nitrogen-containing heterocycle, this molecule presents a specific challenge: the imidazole nitrogen acts as a competitive ligand, binding residual copper tightly and resisting standard purification methods.

Part 1: The Core Challenge (The "Sticky Nitrogen" Problem)

Q: Why is my standard column chromatography failing to remove the green/blue tint from my product?

A: Standard silica gel chromatography is often insufficient for removing trace copper (<500 ppm) from imidazole derivatives.

  • The Mechanism: Your product contains an imidazole ring, a potent Lewis base (N-donor). The copper catalyst (likely from an Ullmann or Chan-Lam coupling) coordinates to this nitrogen, forming a stable [Product-Cu] complex.

  • The Failure Mode: This complex often co-elutes with your free product on silica because the copper is "masked" by the lipophilic product. To strip the copper, you need a ligand with a significantly higher affinity for Cu than your imidazole ring (Log K > 12).

Part 2: Aqueous Workup Strategies (The First Line of Defense)

Q: Can I remove the copper using simple aqueous washes?

A: Yes, but standard brine or water washes are ineffective. You must use a Cheliometric Wash . We recommend L-Cysteine over EDTA for this specific substrate.

Protocol A: The L-Cysteine Wash (Recommended)

L-Cysteine is superior here because the thiol moiety has a massive affinity for Copper (Cu) and can disrupt the Imidazole-Cu bond more effectively than EDTA in many organic solvents.

  • Preparation: Dissolve L-Cysteine in water to create a 5-10% (w/v) solution. Adjust pH to neutral (pH 6-7) if necessary to prevent product salt formation.

  • Execution:

    • Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

    • Add the L-Cysteine solution (1:1 volume ratio).

    • Critical Step: Stir vigorously for 30-60 minutes . A simple "shake" in a funnel is not enough; time is required for the ligand exchange kinetics.

    • Observation: You may see a dark precipitate at the interface (Cu-Cysteine complex). Filter this through Celite before phase separation.

  • Finish: Wash the organic layer with water (2x) and Brine (1x) to remove residual cysteine.

Protocol B: The EDTA/Ammonia Wash (Alternative)

If L-Cysteine is unavailable, use an ammoniacal EDTA solution.[1]

  • Prepare a 0.1 M EDTA solution and adjust to pH 9-10 using Ammonium Hydroxide (

    
    ). Note: High pH is required to deprotonate EDTA for maximum chelation.
    
  • Wash the organic phase 3 times. The ammonia helps solubilize the copper species, while EDTA chelates it.

Part 3: Solid-Supported Scavengers (The Precision Tool)

Q: My copper levels are still ~200 ppm after washing. What is the best scavenger resin?

A: For imidazole products, Selectivity is King . Do NOT use amine or imidazole-based scavengers (e.g., Si-Diamine), as they may bind your product.

Recommended Scavenger: SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT (Dimercaptotriazine) .

  • Why: Sulfur-based scavengers bind Cu with high affinity (forming Cu-S bonds) but have low affinity for the nitrogen in your product. This "Orthogonal Selectivity" ensures you remove the metal without losing yield.

Protocol C: Batch Scavenging (Polishing Step)
ParameterRecommendationReason
Solvent THF, EtOAc, or DCMMust solubilize the product completely.
Equivalents 4 - 8 eq. (relative to residual Cu)Excess is needed to drive the equilibrium.
Temperature 50°C Heat significantly increases scavenging kinetics.
Time 4 HoursAllows diffusion into the silica pores.
Validation Color checkSolution should turn from Green/Blue

Colorless.

Step-by-Step:

  • Determine residual Cu content (estimate based on catalyst loading if unknown, e.g., assume 50% remains).

  • Add SiliaMetS® Thiol (approx.[2] 1g per 1g of crude product if Cu is high, or calculate based on loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad or fritted glass funnel.

  • Rinse the silica cake with solvent to recover trapped product.[3]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your specific imidazole derivative.

PurificationStrategy Start Crude Product (Green/Blue Color) Analysis Initial Assessment (Visual or ICP-MS) Start->Analysis HighCu High Load (>1000 ppm) Analysis->HighCu Visible Color LowCu Trace Load (<500 ppm) Analysis->LowCu Faint/No Color Wash Aqueous Wash (L-Cysteine or NH4OH/EDTA) HighCu->Wash Bulk Removal Scavenge SiliaMetS® Thiol (50°C, 4h, EtOAc) LowCu->Scavenge Check Color/ICP Check Wash->Check Crystallize Recrystallization (EtOH/Water) Scavenge->Crystallize Check->Scavenge Still Colored Check->Crystallize Colorless Final Pure API (<10 ppm Cu) Crystallize->Final

Caption: Integrated workflow for removing copper from imidazole derivatives, prioritizing bulk removal via washing followed by precision scavenging.

Part 5: Regulatory & Safety Context (ICH Q3D)

Q: What is the target limit for Copper in my final compound?

A: According to ICH Q3D (R2) guidelines for Elemental Impurities:

  • Class 3 Element: Copper is considered relatively low toxicity.

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

Interpretation: While the regulatory limit is high (approx. 300 ppm for a 10g daily dose), internal pharmaceutical quality standards typically demand <10-20 ppm to prevent interference with downstream biological assays or stability issues.

Part 6: References & Grounding
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. Available at: [Link]

  • L-Cysteine Wash Protocol: Metallomics, 2020.[1] Discusses L-Cysteine's high affinity for copper trafficking and chelation. Available at: [Link]

  • Ullmann Coupling & Imidazole Synthesis: Journal of Organic Chemistry. Contextualizes the copper-imidazole binding mechanism. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole and encountering challenges with its solubility in aqueous media for biological assays. This document provides a comprehensive overview of the compound's predicted physicochemical properties, a series of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols for various solubility enhancement techniques.

Introduction

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole is a small molecule of interest in various research fields. However, like many aromatic and heterocyclic compounds, it is predicted to have low aqueous solubility, which can be a significant hurdle for in vitro and in vivo studies. Achieving a homogenous, stable solution at the desired concentration is critical for obtaining accurate and reproducible experimental results. This guide will walk you through a logical, stepwise approach to tackle these solubility challenges.

Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool
Molecular Formula C₁₀H₉ClN₂O-
Molecular Weight 208.65 g/mol -
LogP (o/w) 2.8 - 3.2ADMETlab 2.0, Chemicalize
Aqueous Solubility Poor (LogS: -3.5 to -4.0)ADMETlab 2.0, Chemicalize
pKa (most basic) 4.5 - 5.5Chemicalize

Interpretation of Predicted Properties:

  • A LogP value greater than 2 suggests that the compound is lipophilic ("fat-loving") and will likely have poor solubility in water.

  • The predicted low aqueous solubility (LogS) further confirms that this compound will be challenging to dissolve in aqueous buffers.

  • The pKa indicates that the imidazole ring can be protonated at acidic pH, which can potentially increase its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, not dissolving in my aqueous buffer (e.g., PBS)?

A1: Based on its predicted high LogP and low aqueous solubility, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole is a hydrophobic molecule. This means it has a strong tendency to avoid water and will not readily dissolve in aqueous solutions like Phosphate-Buffered Saline (PBS).

Q2: I'm seeing a precipitate in my cell culture media after adding the compound. What is happening?

A2: This is a common issue with poorly soluble compounds. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can crash out of solution, forming a precipitate. This is often due to exceeding the compound's solubility limit in the final aqueous environment.

Q3: Can I just sonicate my solution to get the compound to dissolve?

A3: While sonication can help to break up solid particles and aid in initial dissolution, it may not create a true molecularly-dissolved solution. The compound may exist as a fine suspension, which can lead to inaccurate and irreproducible results in biological assays. It is a useful tool but should be used in conjunction with appropriate solubilization techniques.

Q4: What is the best solvent to use for my stock solution?

A4: For hydrophobic compounds like this one, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions. Other options include Dimethylformamide (DMF) and absolute ethanol. However, it's crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have cytotoxic effects.

Troubleshooting Guide: Compound Precipitation in Biological Assays

This guide will help you systematically troubleshoot and resolve issues of compound precipitation.

G start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Precipitation upon dilution into aqueous buffer? check_stock->check_dilution Yes fresh_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->fresh_stock No check_incubation Precipitation during incubation? check_dilution->check_incubation No lower_conc Lower the final assay concentration. Increase final solvent concentration (if tolerable). check_dilution->lower_conc Yes stability_issue Investigate compound stability at 37°C. Consider interactions with media components. check_incubation->stability_issue Yes no_issue No precipitation observed. Proceed with assay. check_incubation->no_issue No

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Experimental Protocols

Here are detailed protocols for enhancing the solubility of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

Protocol 1: Preparation of a DMSO Stock Solution

This is the foundational step for most subsequent solubilization methods.

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM, 50 mM).

  • Weigh the compound: Carefully weigh the calculated mass of the compound on an analytical balance and transfer it to a sterile amber vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Co-solvents for Working Solutions

This method involves using a mixture of solvents to maintain solubility upon dilution into aqueous media. A common co-solvent system is a combination of DMSO and Polyethylene Glycol (PEG).

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole DMSO stock solution (from Protocol 1)

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile aqueous buffer (e.g., PBS, cell culture media)

Procedure:

  • Prepare a co-solvent mixture: In a sterile tube, prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Dilute the stock solution: Dilute your DMSO stock solution of the compound into the DMSO/PEG 400 mixture to an intermediate concentration.

  • Prepare the final working solution: Slowly add the intermediate co-solvent solution to your pre-warmed aqueous buffer while vortexing to achieve the final desired concentration.

  • Final concentration of organic solvents: Be mindful of the final percentage of DMSO and PEG 400 in your assay. It is recommended to keep it below 1% (v/v) to minimize solvent-induced artifacts. Always include a vehicle control (buffer with the same final concentration of co-solvents) in your experiments.

Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][2][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare the HP-β-CD solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).

  • Add the compound: While stirring, slowly add the powdered 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole to the HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • Determine the concentration: The concentration of the solubilized compound in the filtrate should be determined experimentally using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Advanced Technique: Nanosuspension

For very challenging compounds or when high concentrations are required, forming a nanosuspension can be an effective strategy.[4][5][6] This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate. This is an advanced technique that typically requires specialized equipment like a high-pressure homogenizer or a bead mill.

G start Poorly Soluble Compound stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock cosolvent cosolvent stock->cosolvent cyclodextrin cyclodextrin stock->cyclodextrin nanosuspension nanosuspension stock->nanosuspension working_solution Aqueous Working Solution for Biological Assay cosolvent->working_solution cyclodextrin->working_solution nanosuspension->working_solution

Caption: Workflow for selecting a solubility enhancement method.

Conclusion

Enhancing the solubility of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole for biological assays is a critical step for obtaining reliable and meaningful data. By understanding its predicted physicochemical properties and systematically applying the troubleshooting guides and protocols outlined in this document, researchers can overcome the challenges posed by its poor aqueous solubility. It is always recommended to start with the simplest effective method, such as using a co-solvent, before moving to more complex techniques. Remember to always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.

References

  • Nanosuspension: An approach to enhance solubility of drugs. Pharmacognosy Magazine. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Available at: [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. Available at: [Link]

  • Chemicalize. ChemAxon. Available at: [Link]

Sources

Addressing hydrolytic instability of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability challenges of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole in acidic environments. This guide is structured to assist researchers in diagnosing, mitigating, and preventing hydrolytic degradation during drug development and analytical workflows.

Case ID: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole (Substituted N-Aryl Imidazole) Issue Category: Hydrolytic Instability in Acidic Media Support Level: Senior Application Scientist

Diagnostic Triage: Is it actually Hydrolysis?

Before altering your formulation or synthesis, you must confirm that the degradation is indeed acid-catalyzed hydrolysis . The imidazole ring is aromatically robust; true acid hydrolysis of the N-Aryl bond requires high energy or specific steric strain. Often, oxidative degradation or photolysis mimics hydrolytic loss.

Q: How do I distinguish hydrolysis from oxidation/photolysis in my LC-MS data?

A: Analyze your degradation products (DPs) using the following mass-shift signatures.

Degradation ModeMechanismLC-MS Signature (

m/z)
Key Indicator
Hydrolysis (C-N Cleavage) Cleavage of N1-Aryl bond[M-67] (Loss of Imidazole) [M-156] (Loss of Aryl)Appearance of 5-chloro-2-methoxyaniline peak.
Hydrolysis (Ring Opening) Imidazole ring fragmentation+18 Da (Hydration) then fragmentationRare in simple acid; indicates extreme steric strain.
Oxidation N-Oxide formation / hydroxylation+16 Da or +32 Da Common in aerated acidic buffers (mimics hydrolysis).
Photolysis Radical ring openingComplex / PolymerizationOccurs if samples are not in amber vials.

Technical Insight: The ortho-methoxy group in your molecule creates steric bulk. Upon protonation (pH < 6), the imidazole ring twists out of coplanarity with the phenyl ring. This relieves conjugation but increases the lability of the C-N bond, making it susceptible to nucleophilic attack by water (Hydrolysis) [1, 2].

Troubleshooting & Stabilization Protocols

Q: My compound degrades in Simulated Gastric Fluid (SGF, pH 1.2). How do I stabilize it?

A: If the degradation is confirmed as hydrolytic (C-N cleavage), you must reduce the water activity or shield the protonation site.

Protocol A: Formulation Buffer Adjustment

Direct acidic exposure protonates the N3 nitrogen (


), activating the leaving group ability of the imidazole.
  • Solution: Maintain pH > 4.5 whenever possible.

  • Buffer Choice: Use Citrate or Acetate buffers rather than Phosphate (which can catalyze general base hydrolysis in some azoles).

Protocol B: Cosolvent Shielding (Dielectric Tuning)

Water attacks the protonated species. Reducing the dielectric constant (


) of the media reduces the transition state energy for hydrolysis.
  • Recommendation: Incorporate PEG 400 (10-20%) or Propylene Glycol in your vehicle. These cosolvents reduce water activity (

    
    ) and stabilize the hydrophobic N-aryl bond.
    
Protocol C: Molecular Encapsulation

If the drug must survive the stomach (pH 1.2) for oral delivery, chemical buffering is insufficient.

  • Strategy: Complexation with Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    .
  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the substituted phenyl ring, sterically blocking water access to the C-N bond during the transit through the acidic stomach environment [3].

Workflow Visualization: Stability Decision Tree

Use this logic flow to determine the correct stabilization strategy for your experiments.

StabilityWorkflow Start Issue: Potency Loss in Acid CheckLCMS Step 1: Check LC-MS (Identify DPs) Start->CheckLCMS Decision1 Is Mass Shift -67 (Imidazole Loss)? CheckLCMS->Decision1 TrueHydrolysis Confirmed: N-Aryl Hydrolysis Decision1->TrueHydrolysis Yes FalseHydrolysis Mass +16/+32 Da? Decision1->FalseHydrolysis No ActionHydrolysis Mitigation: 1. Add 20% PEG 400 2. Complex w/ Cyclodextrin 3. Avoid pH < 3 TrueHydrolysis->ActionHydrolysis Oxidation Issue is OXIDATION (Not Hydrolysis) FalseHydrolysis->Oxidation Yes ActionOxidation Mitigation: 1. Degas Solvents 2. Add Antioxidant (Ascorbic Acid) Oxidation->ActionOxidation

Figure 1: Diagnostic logic for distinguishing hydrolytic instability from oxidative degradation.

Experimental Protocol: Forced Degradation Validation

To rigorously quantify the stability window, perform this standardized stress test. This separates pH effects from catalytic buffer effects.

Objective: Determine the specific rate constant (


) of hydrolysis at varying pH levels.

Materials:

  • Stock Solution: 1 mg/mL of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole in Acetonitrile.

  • Acidic Media: 0.1 N HCl (pH 1.0), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

  • Oxidant Control: 3%

    
     (to rule out oxidative interference).
    

Step-by-Step Procedure:

  • Preparation: Dilute Stock Solution 1:10 into the respective Acidic Media.

  • Incubation: Place samples in a thermostatic water bath at 60°C (accelerated condition).

  • Sampling: Withdraw 100

    
    L aliquots at 
    
    
    
    hours.
  • Quenching: Immediately neutralize the aliquot with an equal volume of 0.1 N NaOH (or appropriate buffer) and dilute with mobile phase.

  • Analysis: Inject onto HPLC (C18 Column). Monitor disappearance of parent peak and appearance of the aniline fragment (approx. RT shift to higher polarity).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Data Interpretation:

  • If

    
     (pH 1.0) < 2 hours, the molecule is Class IV Labile . Enteric coating is mandatory.
    
  • If degradation occurs in

    
     but not HCl, your issue is Oxidation , not Hydrolysis.
    

Synthetic Workarounds (Structural Engineering)

If the molecule is in the lead optimization phase, consider these structural modifications to improve acid stability:

Q: Can I modify the structure to stop the hydrolysis?

A: Yes. The instability is driven by the protonation of the imidazole ring making it a better leaving group.

  • Steric Blockade (The "Ortho" Fix):

    • Current: 2-Methoxy (Ortho).

    • Modification: If SAR permits, moving the methoxy to the para position (4-position) reduces the steric twist, allowing better conjugation between the N-Aryl rings. A planar N-Aryl bond is significantly stronger and more resistant to acid hydrolysis [4].

  • Electronic Stabilization:

    • Add an electron-withdrawing group (EWG) to the imidazole ring (e.g., 4-CN). This reduces the basicity (

      
      ) of the imidazole nitrogen. If the ring cannot be protonated at gastric pH, the hydrolysis mechanism is effectively shut down.
      

References

  • Canadian Science Publishing. (2023). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids.[2]Link

  • BenchChem. (2025).[3] Degradation pathways of Imidazole derivatives in acidic conditions.[4]Link

  • VU Research Portal. (2022). Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings.[5]Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

[1]

Executive Summary

In the development of imidazole-based antifungal agents (e.g., econazole, miconazole), the accurate identification of regioisomeric impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole (hereafter CMI ) presents a unique fragmentation challenge due to the interplay between the ortho-methoxy group and the electron-withdrawing chlorine.[1]

This guide provides a definitive structural characterization of CMI, contrasting its ESI-MS/MS behavior against common positional isomers.[1] By leveraging the "Ortho-Effect" and specific imidazole ring cleavages, researchers can confidently distinguish CMI from its 4-chloro or para-methoxy analogs.[1]

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the physicochemical baseline for the protonated molecule

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 208.0403 Da

  • Precursor Ion

    
    : 
    
    
    209.048 (assuming
    
    
    )
  • Isotopic Signature: Distinctive 3:1 ratio at

    
     209 : 211 due to Chlorine-35/37.[1]
    
The Mechanistic Drivers
  • The Imidazole Ring: Acts as the primary protonation site (N3 position).[1] It is robust but prone to Retro-Diels-Alder (RDA) type cleavages losing HCN or

    
    .[1]
    
  • The Ortho-Methoxy Group: This is the diagnostic "fingerprint" generator.[1] In ESI-MS, ortho-substituted anisoles undergo a characteristic loss of a methyl radical (

    
    ) or methanol (
    
    
    ) via proximity effects that are sterically forbidden in meta or para isomers.
  • The C-N Linkage: The bond connecting the imidazole to the phenyl ring is the "weak link," often resulting in a substituted phenyl cation.

Comparative Fragmentation Analysis

The following table contrasts CMI with its most likely confusion candidate, the 4-chloro isomer.

FeatureTarget: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole Alternative: 1-(4-Chloro-2-methoxyphenyl)-1H-imidazole Differentiator
Primary Loss

(15 Da) yielding quinoid ion

(15 Da)
Indistinguishable by primary loss alone.[1]
Secondary Loss CO (28 Da) from the phenolic intermediateCO (28 Da) Both follow anisole-like degradation.[1]
Diagnostic Ion

154
(Chlorobenzoxazole-like cation)

154
(Isomeric cation)
Requires

or Ion Mobility to separate.
C-N Cleavage

141
(5-Cl-2-OMe-phenyl cation)

141
(4-Cl-2-OMe-phenyl cation)
Relative abundance differs; 5-Cl is sterically less crowded, often yielding higher

141 intensity.[1]
Ring Cleavage

182
(Loss of HCN)

182
(Loss of HCN)
Consistent across N-aryl imidazoles.[1]

Key Insight for Researchers: While MS/MS spectra are similar, the retention time on Phenyl-Hexyl columns is the definitive orthogonal separator.[1] The 5-chloro isomer (CMI) typically elutes after the 4-chloro isomer due to higher lipophilicity and reduced steric hindrance at the binding site.

Detailed Fragmentation Pathways (ESI-MS/MS)

The fragmentation of CMI under collision-induced dissociation (CID) follows three distinct pathways.

Pathway A: The Anisole Rearrangement (Dominant)

The protonated molecular ion (



1

Pathway B: The Imidazole Breakup

The imidazole ring undergoes cleavage, ejecting a neutral HCN molecule (27 Da). This results in the

1
Pathway C: The Linker Cleavage

Direct heterolytic cleavage of the C-N bond yields the 5-chloro-2-methoxyphenyl cation (

Visualized Pathway (DOT Diagram)

FragmentationPathwayParent[M+H]+ Precursorm/z 209 (100%)C10H10ClN2O+Frag_A1[M - CH3•]+•m/z 194Radical CationParent->Frag_A1- •CH3 (15 Da)Frag_B1[M - HCN]+m/z 182Aziridine IntermediateParent->Frag_B1- HCN (27 Da)Frag_B2[M - C2H2N2]+m/z 141Phenyl CationParent->Frag_B2- Imidazole (68 Da)(C-N Cleavage)Isotope[M+H]+ (+2)m/z 21137Cl IsotopeParent->IsotopeNatural Abundance(32%)Frag_A2[M - CH3 - CO]+m/z 166Ring ContractionFrag_A1->Frag_A2- CO (28 Da)

Caption: ESI-MS/MS fragmentation tree for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole showing primary methoxy-loss and imidazole-cleavage pathways.[1]

Experimental Protocol: Impurity Profiling

To reproduce these results and validate the identity of CMI in a drug substance matrix, follow this self-validating protocol.

Reagents & Setup
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) – Selected for selectivity towards aromatic isomers.

Method Parameters
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile (methoxy) and stable (ring) fragments.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: 5% -> 95% B (Linear ramp)[1]

    • 8-10 min: 95% B (Wash)[1]

Validation Criteria (Pass/Fail)
  • Isotope Check: The parent ion at

    
     209 must exhibit a +2 isotope at 
    
    
    211 with an intensity ratio of ~30-35%.[1] If <10%, the chlorine is absent (wrong molecule).
  • Fragment Confirmation: The spectrum must contain both

    
     141 (phenyl core) and 
    
    
    194 (demethylated). The absence of
    
    
    194 suggests a meta or para methoxy placement (no ortho-effect).[1]
References
  • Holčapek, M., et al. (2010).[1] Structural analysis of imidazole antifungal drugs by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1][2] Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation of 1-Aryl-imidazoles.[1] NIST Chemistry WebBook, SRD 69.[1] Link

  • European Pharmacopoeia (Ph.[1][3] Eur.). (2024).[1] Monograph: Econazole Nitrate Impurity Profiling. European Directorate for the Quality of Medicines. Link

  • Bowie, J. H., et al. (1967).[1][4] Electron impact studies.[1][2][4][5][6] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[1][4] Link

A Senior Application Scientist's Guide to the Rigorous Validation of X-ray Diffraction Data for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of a novel compound is a cornerstone of its characterization. The three-dimensional arrangement of atoms in a crystal, determined by X-ray diffraction (XRD), provides invaluable insights into its physicochemical properties and potential biological activity. However, the raw output of a crystal structure determination is not the final word. It is a model that must be rigorously validated to ensure its accuracy, completeness, and adherence to established crystallographic principles. This guide provides an in-depth, experience-driven protocol for the validation of XRD data, using the example of a hypothetical crystal structure for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

The core principle of this guide is not merely to present a checklist but to instill a self-validating system of protocols. Every step is designed to scrutinize the data and the refinement model, ensuring the final crystallographic information is robust, reproducible, and ready for publication or further computational studies.

The Crystallographic Validation Workflow: A Conceptual Overview

The journey from raw diffraction data to a fully validated crystal structure is a multi-stage process. It begins with the initial data collection and processing, followed by structure solution and refinement, and culminates in a thorough validation using standardized software and critical evaluation of the results. This workflow ensures that the final model is chemically sensible and crystallographically sound.

XRD_Validation_Workflow cluster_0 Experimental & Initial Modeling cluster_1 Core Validation Loop cluster_2 Finalization A Data Collection & Reduction B Structure Solution A->B C Structure Refinement (e.g., SHELXL) B->C D Generate CIF C->D E checkCIF/PLATON Analysis D->E Iterative Process F Review checkCIF Report (ALERTS) E->F Iterative Process G Model Adjustment & Re-refinement F->G Iterative Process H Final Validated CIF F->H No Critical ALERTS G->D Iterative Process I Data Deposition (e.g., CCDC) H->I

Figure 1: A flowchart of the iterative XRD data validation process.

Part 1: The Foundation - Structure Refinement with SHELXL

The validation process begins in earnest during the structure refinement stage. The program SHELXL is a powerful tool for refining crystal structures against diffraction data.[1][2] It is during this stage that the crystallographer makes crucial decisions about the atomic model.

Experimental Protocol: A Self-Validating Refinement Strategy
  • Initial Refinement: Begin with a basic refinement of atomic positions and isotropic displacement parameters.

  • Anisotropic Refinement: For non-hydrogen atoms, introduce anisotropic displacement parameters (ADPs). This is a critical step, as the shape and size of the thermal ellipsoids are a key indicator of a correct model.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX instructions in SHELXL), unless high-quality data allows for their free refinement.

  • Weighting Scheme: Employ a suitable weighting scheme to ensure that all reflections contribute appropriately to the refinement.

  • Extinction Correction: For structures with strong reflections, consider applying an extinction correction.

  • Final Cycles: Perform several final cycles of refinement until the model converges (i.e., the shifts in refined parameters are negligible).

Causality in Refinement Choices:

  • Why Anisotropic Displacement Parameters? Isotropic ADPs assume spherical thermal motion, which is often a poor approximation. Anisotropic ellipsoids provide a more realistic model of atomic vibrations. Unusually shaped or non-positive-definite ellipsoids can indicate issues like unresolved disorder or incorrect atom type assignment.

  • Why a Riding Model for Hydrogens? X-rays scatter off electron density, and since hydrogen has only one electron, its position is often difficult to determine accurately from X-ray data. A riding model places hydrogens in geometrically sensible positions, which is generally more reliable.

Part 2: The Litmus Test - CIF Generation and PLATON/checkCIF Analysis

The Crystallographic Information File (CIF) is the standard format for exchanging and archiving crystal structure data.[3][4] The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which uses the program PLATON to perform a detailed validation of the CIF.[5][6][7][8][9][10][11][12][13][14] This is the most critical step in the validation process.

Experimental Protocol: Generating and Analyzing the checkCIF Report
  • Generate the CIF: After the final refinement in SHELXL, generate a CIF that includes the embedded reflection data (.hkl file).[15]

  • Submit to checkCIF: Upload the CIF to the IUCr's checkCIF web service.[12]

  • Analyze the Report: The service will return a report with a series of ALERTS, categorized by severity:

    • Level A ALERTS: These are the most serious and often indicate significant errors in the structure. They must be addressed.

    • Level B ALERTS: These indicate potentially serious issues that require investigation.

    • Level C ALERTS: These are less severe and may be informational or suggest minor improvements.

    • Level G ALERTS: These are general information checks and often do not require action but should be reviewed.

  • Iterate and Resolve: Based on the ALERTS, return to the refinement model in SHELXL, make necessary corrections, and re-run checkCIF. This iterative process continues until all A and B level ALERTS are resolved or satisfactorily explained.

checkCIF_Process CIF Final CIF from Refinement CheckCIF IUCr checkCIF/PLATON Service CIF->CheckCIF Report Validation Report (PDF/HTML) CheckCIF->Report Alerts A, B, C, G ALERTS Report->Alerts Review Scientist's Critical Review Alerts->Review Review->CIF Revise & Re-refine Final Validated Structure Review->Final Acceptable

Figure 2: The iterative cycle of CIF validation using the checkCIF service.
Comparative Data: Hypothetical Validation Metrics

To illustrate the validation process, let's consider a hypothetical dataset for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole and compare it to a well-refined structure of a similar imidazole derivative.

ParameterHypothetical Initial RefinementTarget Values / Well-Refined StructurePotential checkCIF ALERT
R1 (I > 2σ(I)) 0.065< 0.05C - R1 is slightly high.
wR2 (all data) 0.180< 0.12B - wR2 is high, check weighting scheme.
Goodness-of-Fit (GooF) 1.50~1.0C - GooF is elevated.
Largest Diff. Peak/Hole (eÅ⁻³) 0.85 / -0.70< 0.5 / > -0.5B - Significant residual electron density.
Flack Parameter 0.4 (4)0.0 (1) or 1.0 (1)A - Absolute structure is indeterminate.

Trustworthiness through Data Scrutiny:

  • High R-factors (R1, wR2): These indicate poor agreement between the observed and calculated structure factors.[16] This could be due to poor data quality, an incorrect space group, or an incomplete/incorrect model (e.g., missing solvent molecules or unmodeled disorder).

  • Goodness-of-Fit (GooF): A value significantly different from 1.0 suggests that the weighting scheme may be inappropriate or that the model does not fully account for the data.

  • Residual Electron Density: Large positive or negative peaks in the difference Fourier map indicate regions where the model is incomplete (e.g., missing atoms) or has incorrectly assigned atoms.

  • Flack Parameter: For non-centrosymmetric space groups, this parameter is crucial for determining the absolute stereochemistry. A value near 0.5 with a large uncertainty indicates that the absolute structure cannot be reliably determined from the data.

Part 3: Deposition and Final Checks

Once a satisfactory checkCIF report is obtained (ideally with no A or B level ALERTS), the final step is to deposit the data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[3][17][18][19]

Experimental Protocol: Data Deposition
  • Prepare Deposition Files: This includes the final validated CIF and the structure factor file (.fcf).

  • Use CCDC Deposition Service: The CCDC provides a web-based deposition service where you can upload your data.[20]

  • CCDC Number: Upon successful deposition, the CCDC will issue a unique deposition number for each structure. This number should be included in any publication describing the crystal structure.

The deposition process itself serves as a final layer of validation, as the CCDC performs its own checks on the submitted data.[21]

Conclusion: Beyond the Numbers

The validation of XRD data is a process that blends automated checks with scientific intuition and experience. While tools like SHELXL and checkCIF provide the necessary quantitative metrics, it is the responsibility of the scientist to interpret these results in a chemically meaningful context. A low R-factor does not guarantee a correct structure, and a checkCIF ALERT does not always signify an error. By understanding the "why" behind each validation step and by maintaining a critical and iterative approach, researchers can ensure the integrity and accuracy of their crystallographic data, thereby upholding the highest standards of scientific rigor. This guide provides a framework for that process, empowering drug development professionals to have the utmost confidence in their structural findings for compounds like 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved February 25, 2026, from [Link][17][18]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved February 25, 2026, from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). PLATON INTRO. Retrieved February 25, 2026, from [Link][5]

  • School of Chemistry, University of Bristol. (2025, December 19). PLATON for Windows. Retrieved February 25, 2026, from [Link][6]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF FAQ. Retrieved February 25, 2026, from [Link][7]

  • Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. Retrieved February 25, 2026, from [Link][1]

  • University of Glasgow. (2007, May 2). PLATON for MS-Windows. Retrieved February 25, 2026, from [Link][8]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link][2][15]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved February 25, 2026, from [Link][3]

  • Spek, A. L. (n.d.). PLATON. Retrieved February 25, 2026, from [Link][9]

  • FAIRsharing. (n.d.). Cambridge Crystallographic Data Centre (CCDC), Cambridge, UK. Retrieved February 25, 2026, from [Link][19]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved February 25, 2026, from [Link][10]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved February 25, 2026, from [Link][22]

  • American Chemical Society (ACS). (2025, June). Requirements for Depositing X-Ray Crystallographic Data. Retrieved February 25, 2026, from [Link][21]

  • Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved February 25, 2026, from [Link][11]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF. Retrieved February 25, 2026, from [Link][12]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF/PLATON (full publication check). Retrieved February 25, 2026, from [Link][13]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link][14]

  • International Union of Crystallography (IUCr). (n.d.). IUCr checkCIF procedure. Retrieved February 25, 2026, from [Link][16]

  • Cambridge Crystallographic Data Centre (CCDC). (2025, May 6). Advice and tools for creating / editing a valid CIF file. Retrieved February 25, 2026, from [Link][20]

  • International Union of Crystallography (IUCr). (n.d.). A Guide to CIF for Authors. Retrieved February 25, 2026, from [Link][4]

Sources

Comparative reactivity of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole against other N-aryl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole , comparing its reactivity profile against standard N-aryl imidazole benchmarks. The analysis focuses on the unique electronic and steric interplay of the ortho-methoxy and meta-chloro substituents and their impact on catalytic utility and synthetic derivatization.

Executive Summary: The Ortho-Meta Interplay

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole (referred to herein as CMP-Im ) represents a specialized scaffold where the N-aryl ring exerts a "push-pull" electronic influence combined with significant steric steering.

  • The ortho-Methoxy Group: Provides a steric lock, forcing the phenyl ring out of planarity with the imidazole (high dihedral angle). This reduces conjugation but creates a potential hemilabile coordination site (N,O-chelation) for metal catalysts.

  • The meta-Chloro Group: Exerts a strong inductive withdrawing effect (

    
    ), lowering the pKa of the imidazole nitrogen compared to electron-rich analogs, making it a "softer" base.
    

Key Differentiator: Unlike 1-Phenylimidazole, CMP-Im exhibits restricted rotation and modulated nucleophilicity , making it superior for stereoselective metal catalysis but more challenging to synthesize via standard coupling methods.

Comparative Reactivity Analysis

The following table contrasts CMP-Im against three standard benchmarks:

  • 1-Phenylimidazole (Ph-Im): The unsubstituted standard.

  • 1-(4-Methoxyphenyl)imidazole (PMP-Im): Electron-rich, minimal steric hindrance.

  • 1-(2,4-Dichlorophenyl)imidazole (DCP-Im): Electron-poor, high steric hindrance (common antifungal core).

Table 1: Physicochemical and Reactivity Metrics
FeatureCMP-Im (Target) Ph-Im (Standard) PMP-Im (e- Rich) DCP-Im (e- Poor)
N3 Basicity (pKa) ~5.8 (Est.)5.766.05~4.5
Steric Bulk (Aryl) High (ortho-OMe)LowLowHigh (ortho-Cl)
C2-H Acidity ModerateModerateLowHigh
Coordination Mode Potential Bidentate (

-N,O)
Monodentate (

-N)
Monodentate (

-N)
Monodentate (

-N)
Pd-Cat. C-H Arylation C5-Selective (Steric directing)Mixed C2/C5C5-FavoredC2-Favored
Solubility (Org.) Excellent (Lipophilic)GoodGoodExcellent

Detailed Reactivity Profiles

A. Nucleophilicity & Metal Coordination

The ortho-methoxy group in CMP-Im is the critical functional handle. In standard N-aryl imidazoles, the nitrogen lone pair is the sole donor. In CMP-Im, the oxygen atom of the methoxy group can assist in binding "hard" Lewis acids or stabilizing transition states via the Hemilabile Ligand Effect .

  • Mechanism: The OMe group is too far for a stable 5-membered chelate in a planar geometry but can stabilize metals in a twisted conformation (pseudo-bidentate).

  • Impact: This makes CMP-Im a superior ligand for Suzuki-Miyaura type reactions where stabilizing the oxidative addition intermediate is crucial.

B. Regioselectivity in C-H Activation

Direct arylation of the imidazole ring (C-H activation) is highly sensitive to the N-substituent.

  • Ph-Im: Often yields a mixture of C2 and C5 arylation due to free rotation.

  • CMP-Im: The ortho-OMe group sterically shields the N-C2 bond region.

    • Result: Electrophilic palladation is directed away from the steric bulk, favoring C5-arylation with high regioselectivity (>95:5).

C. Electrophilic Aromatic Substitution (EAS)

The 5-chloro group on the phenyl ring deactivates the aryl moiety, ensuring that electrophilic attacks (e.g., bromination, nitration) occur exclusively on the imidazole ring (specifically C4/C5), preventing side reactions on the benzene ring.

Experimental Protocols

Protocol A: Synthesis via Modified Chan-Lam Coupling

Rationale: Standard Ullmann coupling (Cu/High Temp) often fails or gives low yields with ortho-substituted aryl halides due to steric clash. The Chan-Lam coupling using boronic acids is milder and tolerates the ortho-methoxy group better.

Reagents:

  • Imidazole (1.0 eq)[1][2]

  • (5-Chloro-2-methoxyphenyl)boronic acid (1.2 eq)

  • Cu(OAc)₂ (0.1 eq) - Catalyst

  • Pyridine (2.0 eq) - Base/Ligand

  • Dichloromethane (DCM) - Solvent

  • Molecular Sieves (4Å) - Water scavenger

Step-by-Step Workflow:

  • Activation: Flame-dry a 50 mL round-bottom flask and cool under Ar.

  • Charging: Add Imidazole (68 mg, 1.0 mmol), Boronic Acid (223 mg, 1.2 mmol), Cu(OAc)₂ (18 mg, 0.1 mmol), and 4Å MS (200 mg).

  • Solvation: Add anhydrous DCM (5 mL) and Pyridine (161 µL, 2.0 mmol).

  • Reaction: Stir vigorously at Room Temperature open to air (balloon filled with O₂ is optional for speed but air suffices) for 24 hours. Note: The reaction turns from blue to green.

  • Workup: Filter through a Celite pad to remove solids. Wash with MeOH.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane:EtOAc 7:3).

  • Validation: Product should appear as a viscous pale yellow oil or low-melting solid.

Protocol B: Regioselective C5-Arylation (Direct C-H Activation)

Rationale: Demonstrates the steric directing effect of the CMP group.

Reagents:

  • CMP-Im (0.5 mmol)

  • Aryl Iodide (0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • DMA (Dimethylacetamide)

Workflow:

  • Combine CMP-Im, Aryl Iodide, Pd(OAc)₂, PPh₃, and Cs₂CO₃ in a sealed tube.

  • Add DMA (3 mL) under N₂ atmosphere.

  • Heat to 120°C for 12 hours.

  • Observation: The ortho-OMe group blocks the C2 site; NMR analysis will show the disappearance of the C5 proton (singlet at ~7.1 ppm) while the C2 proton (singlet at ~7.8 ppm) remains intact.

Visualizing the Reactivity Logic

The following diagram illustrates the divergent reactivity pathways dictated by the specific substitution pattern of CMP-Im.

CMP_Reactivity CMP 1-(5-Chloro-2-methoxyphenyl) -1H-imidazole (CMP-Im) Ortho Ortho-Methoxy Group (Steric Lock + O-Donor) CMP->Ortho Possesses Meta Meta-Chloro Group (Inductive Withdrawal) CMP->Meta Possesses Chelation Hemilabile N,O-Chelation (Stabilizes Pd-Intermediates) Ortho->Chelation Enables Regio C5-Selective C-H Activation (C2 Blocked by Sterics) Ortho->Regio Directs Acid Decreased pKa (~5.8) (Softer Nucleophile) Meta->Acid Causes

Caption: Structural-Functional relationship map showing how specific substituents on the N-aryl ring dictate the unique reactivity profile of CMP-Im compared to unsubstituted analogs.

References

  • Chan-Lam Coupling Methodology

    • Kantam, M. L., et al. "An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite."[3][4] Journal of Organic Chemistry, 2006, 71(25), 9522-9524. Link

  • Steric Effects in N-Aryl Imidazoles

    • Alcaraz, L., et al. "The Cohesive Interactions in Phenylimidazoles: Thermodynamic and Structural Analysis." Journal of Physical Chemistry B, 2013. Link

  • Bellina, F., & Rossi, R. "Regioselective C-H arylation of imidazoles: A review.
  • Electronic Effects of Chloro/Methoxy Substituents

    • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

Sources

IR spectroscopy characteristic peaks for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole is a heterocyclic compound with potential applications in medicinal chemistry, and its structural elucidation is a critical step in its development. Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule, thereby offering a molecular fingerprint. This guide provides a detailed analysis of the expected characteristic IR absorption peaks for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, supported by comparative data from structurally related compounds.

The Molecular Blueprint: Understanding Functional Group Contributions

The structure of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole incorporates several key functional groups, each with its own characteristic vibrational frequencies in the infrared spectrum. These include the C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching within the aromatic and imidazole rings, the C-O-C stretching of the ether linkage, and the C-Cl stretching of the chlorinated phenyl ring. By dissecting the molecule into these components and comparing their expected IR absorptions with known data from similar structures, we can build a highly predictive spectral profile.

Comparative Analysis with Structurally Related Compounds

To predict the IR spectrum of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, we will draw comparisons with the known spectra of:

  • Chloroanisoles: Compounds like 2-chloroanisole and 4-chloroanisole provide insight into the vibrations of the substituted benzene ring, including the influential C-O-C and C-Cl bonds.[1][2][3]

  • Phenylimidazoles: Molecules such as 1-phenylimidazole offer a baseline for understanding the spectral contributions of the imidazole ring and its connection to a phenyl group.[4][5][6][7]

  • Substituted Imidazoles: A broader look at various substituted imidazoles helps to confirm the characteristic vibrations of the imidazole nucleus.[8][9][10][11]

The following table summarizes the expected characteristic IR peaks for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, with comparative data from related molecules.

Vibrational ModeExpected Wavenumber (cm⁻¹) for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazoleComparative Data (cm⁻¹)
Aromatic C-H Stretch3150-30003053 (Imidazole derivative)[8], 3128, 3107 (1-(4-methoxyphenyl)-1H-imidazole)[7]
Aliphatic C-H Stretch (Methoxy)2980-28502961, 2918, 2838 (1-(4-methoxyphenyl)-1H-imidazole)[7]
Aromatic C=C Stretch1610-1580, 1500-14001599, 1489 (Imidazole derivative)[8], 1610, 1517 (1-(4-methoxyphenyl)-1H-imidazole)[7]
Imidazole Ring C=N Stretch1680-16201681 (Imidazole derivative)[8]
Asymmetric C-O-C Stretch (Aryl Ether)1275-1200~1250 (Chloroanisoles)[1][2]
Symmetric C-O-C Stretch (Aryl Ether)1075-1020~1030 (Chloroanisoles)[1][2]
C-Cl Stretch800-600~750 (Chloroaromatics)
Out-of-Plane C-H Bending900-675765, 695 (2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole)[12]

Visualizing the Vibrational Hotspots

The following diagram illustrates the key chemical bonds within 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole that give rise to its characteristic IR absorption peaks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.